molecular formula C16H24ClN3O2 B1500933 [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 939986-36-4

[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B1500933
CAS No.: 939986-36-4
M. Wt: 325.83 g/mol
InChI Key: XMNFQFTUOICRCH-UHFFFAOYSA-N
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Description

The molecule features:

  • A piperidin-4-yl core with a tert-butyl carbamate protecting group.
  • This compound likely serves as a precursor in drug discovery, particularly for kinase inhibitors or antiviral agents, given the prevalence of similar structures in such contexts (e.g., HIV-1 drug intermediates in ) .

Properties

IUPAC Name

tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-13-6-8-20(9-7-13)11-12-4-5-14(17)18-10-12/h4-5,10,13H,6-9,11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNFQFTUOICRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671487
Record name tert-Butyl {1-[(6-chloropyridin-3-yl)methyl]piperidin-4-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-36-4
Record name 1,1-Dimethylethyl N-[1-[(6-chloro-3-pyridinyl)methyl]-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {1-[(6-chloropyridin-3-yl)methyl]piperidin-4-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester, also known by its CAS number 596817-41-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H22ClN3O2
  • Molar Mass : 311.81 g/mol
  • CAS Number : 596817-41-3

The compound exhibits various biological activities that can be attributed to its structural features:

  • Cholinesterase Inhibition : It has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer’s disease. This dual inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .
  • Anticancer Activity : Recent studies indicate that piperidine derivatives, including this compound, exhibit cytotoxic effects against several cancer cell lines. The mechanism is thought to involve apoptosis induction and disruption of cancer cell proliferation pathways .
  • G Protein-Coupled Receptor (GPCR) Modulation : The compound may act as a ligand for certain GPCRs, influencing various signaling pathways that regulate cellular functions such as proliferation and apoptosis .

Biological Activity Data Table

Activity TypeTarget/MechanismReference
Cholinesterase InhibitionAChE and BuChE inhibition
Anticancer ActivityInduction of apoptosis in cancer cells
GPCR ModulationInteraction with M3 muscarinic acetylcholine receptor

Case Studies

  • Alzheimer's Disease : A study demonstrated that derivatives of the compound effectively inhibited AChE, leading to improved cognitive scores in animal models. The results suggest a promising avenue for treating Alzheimer's disease through enhanced cholinergic signaling .
  • Cancer Research : In vitro studies on FaDu hypopharyngeal tumor cells showed that the compound exhibited higher cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The study highlighted the potential for developing new anticancer therapies based on this piperidine derivative .
  • Antimicrobial Properties : Research has indicated that certain piperidine derivatives can inhibit fungal growth by targeting chitin synthase, suggesting a role for this compound in antifungal therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Piperidine Core

a. tert-Butyl (1-acetylpiperidin-4-yl)carbamate ()
  • Key Difference : The acetyl group replaces the 6-chloro-pyridinylmethyl moiety.
  • Impact: The acetyl group enhances hydrophobicity and may influence metabolic stability. This derivative is used in synthesizing neuroactive compounds (e.g., isoquinoline derivatives) .
  • Synthetic Route : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM .
b. [1-(2-Chloro-acetyl)-piperidin-4-yl]-Methyl-carbamic acid tert-butyl ester ()
  • Key Difference : A chloro-acetyl group is introduced, increasing electrophilicity for nucleophilic substitutions.
  • Application : Likely serves as a reactive intermediate for further functionalization .

Variations in Aromatic Substituents

a. [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester ()
  • Key Difference : Pyrimidine replaces pyridine, with a methoxy group at position 4.
  • Impact : Pyrimidine’s electron-deficient nature may alter binding affinity in kinase targets. Methoxy groups often improve solubility .
b. (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester ()
  • Key Difference : Fluorinated benzyl group instead of chloropyridinylmethyl.
  • Impact : Fluorine enhances metabolic stability and bioavailability. Used in CNS-targeting agents .
c. Methyl-[1-(3-methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester ()
  • Key Difference : Pyrazine ring introduces nitrogen-rich aromaticity.
  • Impact: Potential for improved hydrogen bonding in target interactions (e.g., enzyme active sites) .

Functional Group Additions

a. (1-{2-Cyclopropyl-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-quinazolin-6-yl}-piperidin-4-yl)-carbamic acid tert-butyl ester ()
  • Key Difference : Quinazoline scaffold with cyclopropyl and methoxyphenyl groups.
  • Impact : Quinazoline is a privileged structure in kinase inhibitors (e.g., EGFR inhibitors). The bulky substituents may enhance selectivity .
b. 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester ()
  • Key Difference: Chloropyrimidine linked via an aminomethyl group.

Common Strategies

  • Suzuki Coupling : Widely used to introduce aromatic substituents (e.g., 3,5-difluorophenyl in ) .
  • Buchwald-Hartwig Amination: Employed in for aryl-amino bond formation.
  • Protection/Deprotection : The tert-butyl carbamate group is introduced via tert-butyl piperidin-4-ylcarbamate () and removed under acidic conditions (e.g., HCl/MeOH in ) .

Catalytic Systems

  • Pd(amphos)Cl₂ and PdCl₂dppf : Used in cross-coupling reactions () .
  • KOAc/Na₂CO₃ : Common bases for Suzuki-Miyaura couplings () .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Metabolic Stability
Target Compound ~325 6-Chloro-pyridinylmethyl ~2.5 Moderate
tert-Butyl (1-acetylpiperidin-4-yl)carbamate 242.3 Acetyl ~1.8 High
4-Fluoro-3-(piperidin-4-yl-benzyl) analog ~309 Fluorobenzyl ~2.7 High
Quinazoline derivative () 558.3 Quinazoline, cyclopropyl ~3.5 Moderate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Reactant of Route 2
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[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

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